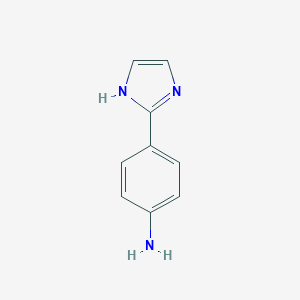

4-(1H-Imidazol-2-yl)Anilin

Übersicht

Beschreibung

4-(1H-imidazol-2-yl)aniline, also known as 4-imidazolylaniline or 4-IAA, is an organic compound belonging to the imidazole family. It is a colorless, volatile liquid that is soluble in water and organic solvents. 4-IAA has a wide range of applications in scientific research, including as a reagent in organic synthesis, a biochemical, a physiological agent, and an analytical tool. It is also used in a variety of laboratory experiments, such as those involving the synthesis of other compounds, the study of enzyme activity, and the determination of drug interactions.

Wissenschaftliche Forschungsanwendungen

Synthese von Benzimidazol-Derivaten

Der Benzimidazol-Kern ist ein wichtiger Pharmakophor in der Wirkstoffforschung und stellt ein gutes Bioisoster für natürlich vorkommende Nukleotide dar . Dieser Heterocyclus kann eine Art von privilegierter Substruktur darstellen, die mit Proteinen und Enzymen interagieren kann . Der Zusammenhang zwischen breit gefächerter biologischer Aktivität und Verbindungen, die den Benzimidazol-Kern enthalten, ist bekannt und in der Literatur gut dokumentiert .

Pharmakologische Aktivität

Benzimidazol-Derivate besitzen eine Vielzahl interessanter pharmakologischer Aktivitäten, darunter antivirale, antitumorale, antihypertensive, Protonenpumpen-inhibitorische, anthelmintische, antimikrobielle und entzündungshemmende Aktivität .

Synthese von 2-Phenylbenzimidazol-Derivaten

2-Phenylbenzimidazol-Derivate werden ausgehend von Benzolderivaten mit stickstoffhaltiger Funktionalität synthetisiert, die sich in ortho-Stellung zueinander befinden .

Reaktion mit Carbonsäuren

4-(1H-Imidazol-2-yl)Anilin reagiert in Gegenwart eines starken Dehydratisierungsmittels, Polyphosphorsäure (PPA) oder Polyphosphorsäuretrimethylsilylester, leicht mit aromatischen Carbonsäuren, um 2-Arylbenzimidazole in hoher Ausbeute zu ergeben .

Mikrowellen-gestützte Synthese

Die mikrowellen-gestützte Synthese von this compound wurde durch Erhitzen einer Mischung aus p-Aminobenzoesäure und PPA erreicht .

Anti-HCV-Aktivität

Neue Derivate von 2-Thiobenzimidazol, die einen Triazol-Rest enthalten, wurden synthetisiert, charakterisiert und in vitro auf antivirale Aktivität gegen Hepatitis-C-Virus (HCV) getestet . Zwei Verbindungen zeigten eine signifikante Aktivität .

Safety and Hazards

Zukünftige Richtungen

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Wirkmechanismus

Target of Action

It’s known that the imidazole nucleus, a key component of this compound, is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Therefore, it’s plausible that 4-(1H-imidazol-2-yl)aniline may interact with similar targets.

Mode of Action

Compounds containing the imidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The interaction of these compounds with their targets often results in changes that contribute to these effects.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole-containing compounds, it’s likely that multiple pathways could be affected .

Result of Action

The wide range of biological activities associated with imidazole-containing compounds suggests that the effects could be diverse, depending on the specific targets and pathways involved .

Eigenschaften

IUPAC Name |

4-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBDHQDPAGRRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634598 | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-33-2 | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

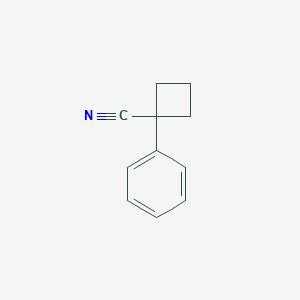

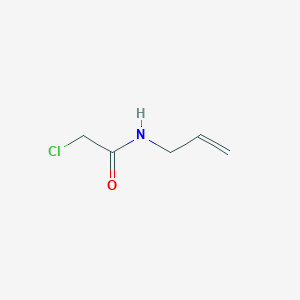

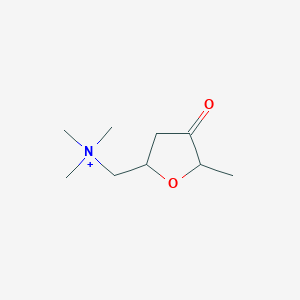

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(1H-imidazol-2-yl)aniline interact with 1,4-Dicyclohexyl Cucurbit[6]uril and what is the significance of this interaction?

A1: The research demonstrates that 4-(1H-imidazol-2-yl)aniline (ImBA) interacts with 1,4-Dicyclohexyl Cucurbit[6]uril ((CyH)2Q[6]) through host-guest complexation. Specifically, the phenyl group of ImBA is encapsulated within the hydrophobic cavity of the (CyH)2Q[6] molecule. This inclusion complex is stabilized by the hydrophobic interactions within the cavity and dipole-ion interactions at the portal of the (CyH)2Q[6] molecule []. The significance lies in the formation of a pseudorotaxane structure, a supramolecular assembly with potential applications in materials science and nanotechnology. Further, the pseudorotaxane units assemble through hydrogen bonding to form a 1D supramolecular chain, highlighting the potential for building more complex structures [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)